N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide -

N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide

Catalog Number: EVT-3935756
CAS Number:
Molecular Formula: C18H12N4OS
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Hantzsch thiazole synthesis: [, , ] This classic method involves the reaction of α-haloketones with thioureas.
  • Reaction of thioamides with α-halocarbonyl compounds: [] This method allows for the introduction of diverse substituents on the thiazole ring.
  • Cyclization of unsymmetrical thioureas: [] This method utilizes the reaction of thiourea derivatives with α-bromoketones in the presence of a base.

The molecular structure of thiazole derivatives has been extensively studied using various techniques, including X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the structural features that contribute to the biological activity of these compounds. [, ]

  • Enzyme inhibition: [, , , , ] Thiazole derivatives have been shown to inhibit various enzymes, including HIV-1 protease, cyclin-dependent kinases (CDKs), and bacterial Fab I.
  • Receptor binding: [, , ] Thiazole derivatives can bind to specific receptors, such as GpIIb-IIIa, PPARs, and 5-HT5 receptors, modulating their activity.
  • DNA binding and cleavage: [] Some thiazole derivatives exhibit DNA binding and cleavage activities, making them potential antitumor agents.
Applications
  • Medicine: [, , , , , , ] They are used as antithrombotic, antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive agents.
  • Agriculture: [, ] Thiazole derivatives are used as herbicides and nematicides.
  • Materials science: Thiazole derivatives have been incorporated into various materials, including polymers, dyes, and sensors. []

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Compound Description: This compound is an orally active antiaggregating agent that generates the corresponding diacid, SR 121566, in vivo. SR 121566 is a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. This compound inhibits ADP-induced platelet aggregation in both human and baboon platelets and antagonizes fibrinogen binding. []

Relevance: SR 121787 contains a 1,3-thiazole ring, which is a key structural feature of the target compound, N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide. This highlights the relevance of thiazole derivatives in medicinal chemistry, particularly in the context of antithrombotic agents.

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds

Compound Description: This class of compounds was synthesized by reacting 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone. Some of these compounds, particularly those with a phenolic substituent (like compound 2b), exhibited significant cytotoxicity against various cancer cell lines, including MCF-7, MAD-MD-231, HT-29, HeLa, Neuro-2a, K-562, and L-929. []

Relevance: These compounds, along with the target compound N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, share the 1,3-thiazole moiety, showcasing the importance of this heterocycle in developing compounds with potential anticancer activity.

4-Methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]disulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole acetonitrile

Compound Description: This compound belongs to the thiazolo-1,2,4-triazole family, known for its antibacterial and antifungal properties. []

Relevance: This compound, like the target compound N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, includes the 1,3-thiazole ring system. The presence of the thiazole group in various biologically active molecules underscores its significance as a building block in medicinal chemistry.

Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes (6a-r)

Compound Description: This series of compounds was synthesized and evaluated for their nematicidal and antimicrobial properties. Some compounds containing N-benzylpyrazole or N-methylpyrazole moieties demonstrated significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabdites elegans. Many compounds in this series also showed notable antibacterial and antifungal activity. []

Relevance: The presence of the thiazole core in this series, similar to the target compound N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, further emphasizes the potential of thiazole-containing compounds in developing new pesticides and antimicrobials.

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Analogues

Compound Description: This series of thiazole-1,3,4-oxadiazole hybrid molecules was synthesized and evaluated for their antibacterial activity. One compound, APTOM-4e, showed significant activity against Gram-negative bacteria, surpassing the standard drug ciprofloxacin, while others exhibited moderate activity. []

Relevance: The presence of the 1,3-thiazole ring in these analogues connects them to the target compound N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, demonstrating the potential of incorporating thiazole into diverse hybrid structures for enhancing antibacterial properties.

N-Mannich Bases of 5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Compound Description: These compounds were prepared and characterized by various spectroscopic methods, including UV, IR, NMR, and mass spectrometry. They were evaluated for their in vitro antimicrobial, antioxidant, and cytotoxic activities. Compounds with electron-donating groups on the phenyl ring exhibited significant antibacterial activity compared to those with electron-withdrawing groups. Compounds with bulky groups at the 2nd position of the pyrazolone ring showed both antibacterial and antifungal activities. []

Relevance: While these compounds don't directly contain the 1,3-thiazole ring like the target compound, N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, they belong to a related class of heterocyclic compounds, highlighting the significance of exploring diverse heterocyclic frameworks for discovering new biologically active molecules.

(E)-6-methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine Derivatives

Compound Description: This series of thiazole-based pyrazoles bearing a benzothiazole moiety was synthesized and evaluated for its anti-infective and anti-cancer potential. Several analogs exhibited potent antibacterial and antifungal activities. Additionally, two analogs showed potent antimalarial activity, and one displayed moderate cytotoxicity against the MCF-7 cell line. []

Relevance: These compounds, similar to the target compound N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, incorporate the 1,3-thiazole ring system. This highlights the versatility of the thiazole scaffold for developing compounds with a broad range of biological activities, encompassing antibacterial, antifungal, antimalarial, and anticancer properties.

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

Compound Description: This compound is a small-molecule inhibitor of HIV-1 assembly that targets the phosphatidylinositol (4,5)-bisphosphate binding site of the HIV-1 matrix protein. It exhibits broad neutralizing anti-HIV activity against group M isolates. []

Relevance: Although not directly containing the thiazole ring, this compound highlights the significance of exploring heterocyclic scaffolds, particularly oxadiazoles, as potential targets for antiviral drug discovery. This approach can be considered for exploring modifications of the target compound N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide for antiviral activity.

Macrocyclic CDK9 Inhibitors

Compound Description: These compounds were designed and synthesized as highly selective CDK9 inhibitors. Compound 11-oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene-1-carbonitrile (79) was identified as the most selective CDK9 inhibitor, showing 60-fold selectivity for CDK9 over CDK2 and 90-fold selectivity for CDK9 over ARKs. []

Relevance: These macrocyclic CDK9 inhibitors emphasize the concept of conformational constraint and selectivity in drug design. While they are structurally distinct from N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, they offer a valuable strategy for enhancing selectivity profiles for specific kinase targets.

Relevance: These compounds, along with the target compound, N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, share the 1,3-thiazole moiety, emphasizing the role of thiazole derivatives in metal ion detection and potential applications as fluorescent probes.

4(3H)-quinazolinones containing thiazole, pyridinone, and chromene

Compound Description: This series of novel 4(3H)-quinazolinone derivatives incorporating biologically active thiazole, pyridinone, and chromene moieties was synthesized and screened for potential antitumor and antifungal activities. One compound with a substituted thiazole moiety showed significant activity against both cancer cells and the fungus Aspergillus ochraceus Wilhelm. []

Relevance: This series provides a clear example of the potential benefits of incorporating multiple biologically active heterocyclic frameworks into a single molecule. While the target compound, N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, does not contain the 4(3H)-quinazolinone core, the approach of combining various pharmacophores can be considered for expanding its biological activity profile.

15-Deoxy Δ12,14-prostaglandin J2 (15d-PGJ2)

Compound Description: 15d-PGJ2 is a prostaglandin metabolite that activates peroxisome proliferator-activated receptors (PPAR)-γ and -δ and exhibits anti-inflammatory actions. It exerts differential effects on amnion-derived WISH cells depending on its concentration. At low concentrations, it inhibits prostaglandin E2 production via a PPAR-γ-dependent pathway, while at higher concentrations, it inhibits both prostaglandin E2 and cytokine production, potentially through PPAR-δ activation and/or NF-κB inhibition. [, ]

Relevance: Though 15d-PGJ2 is not a direct structural analog of N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, its anti-inflammatory actions and ability to modulate PPARs and NF-κB offer insights into potential targets for exploring the biological activity of the target compound. ,

1,2-bis-sulfonamide Derivatives

Compound Description: These derivatives are modulators of chemokine receptors. The specific structures and substitutions on the benzene ring and the sulfonamide moieties contribute to their activity and selectivity towards different chemokine receptors. []

Relevance: Although not directly related to N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide structurally, these compounds showcase the potential of sulfonamides as pharmacophores in drug development, particularly in targeting chemokine receptors. This knowledge could be considered in designing modifications of the target compound for potential chemokine receptor modulation.

Small Molecule Modulators of CIITA-I

Compound Description: Two compounds, 4-(2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide (ZINC5154833) and N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide (F5254-0161), were identified as potential inhibitors of CIITA-I, a master regulator of MHCII expression. Docking and simulation studies suggested stable interactions between these compounds and CIITA-I. []

Relevance: While the first compound does not contain the thiazole or quinoxaline rings, the second compound, F5254-0161, shares the 1,3-thiazole moiety with the target compound, N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide. This further indicates the potential of exploring modifications of the target compound for modulating CIITA-I activity, given the role of CIITA in regulating inflammation and immune responses.

Heterocyclic Compounds Including Oxazoles, Thiazoles, Pyridazines, Phthalizines, and Pyrazoles

Compound Description: This series of heterocyclic compounds was synthesized and characterized, and their biological activity was evaluated. The specific structures and activities are not elaborated in the abstract, but this diverse range of heterocycles highlights the broad scope of synthetic chemistry efforts in developing new drug candidates. []

Relevance: The presence of thiazole and pyrazole derivatives in this series connects them to the target compound, N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, reinforcing the importance of exploring diverse heterocyclic frameworks for discovering novel biologically active molecules.

Amide Derivatives of 5-amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted

Compound Description: These compounds are designed as renin inhibitors for the treatment of hypertension. They feature a complex structure with various substituents on the indole, octanamide, and amine moieties. These specific structural features are essential for their activity as renin inhibitors. []

Relevance: Although structurally distinct from the target compound, N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, they highlight the importance of exploring complex and diverse molecular frameworks in drug development, particularly in targeting specific enzymes like renin.

1-(2,4-dichloro-benzyl)-4-(2-thiophen-2-yl-ethoxy)-1H-pyridin-2-one Derivatives

Compound Description: This series of compounds are inhibitors of FabI, an enzyme involved in bacterial fatty acid synthesis. The specific substitutions on the benzyl and thiophene moieties contribute to their inhibitory activity and selectivity. []

Relevance: While these compounds do not contain thiazole, they belong to a related class of heterocyclic compounds, showcasing the significance of exploring diverse heterocyclic frameworks for discovering new antibacterial molecules. This knowledge could be considered in designing modifications of the target compound, N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, for potential FabI inhibitory activity.

Heterocyclyl Di- or Trifluorobutenyl Sulfones or Sulfoxides

Compound Description: These compounds are prepared by reacting the corresponding thioether with a salt of peroxo-monosulfuric acid. The heterocyclic ring can be a thiazole, oxazole, imidazole, or other five- or six-membered heterocycles with various substitutions. These compounds are potentially useful as building blocks for further chemical modifications. []

Relevance: The heterocyclyl di- or trifluorobutenyl sulfones or sulfoxides, including the thiazole derivatives, share a common structural motif with the target compound N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, suggesting the potential for applying similar synthetic strategies and exploring the impact of the sulfonyl or sulfoxide group on biological activity.

Guanidine Compounds

Compound Description: These compounds act as non-competitive inhibitors of 5-hydroxytryptamine (5HT) class 5 receptors, potentially exhibiting antimigraine, neuroprotective, nootropic, and other neurological activities. One compound, N-(2-methoxybenzyl)-N'-(1,3-thiazol-2-yl)guanidine (Ia), demonstrated a high binding affinity for human 5-HT5 receptors. []

Relevance: The presence of a thiazole-substituted guanidine derivative (Ia) highlights the role of thiazole in modulating receptor activity. This knowledge could be valuable in exploring the potential of N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide or its modifications in interacting with specific receptor targets.

3-Cycloalkylaminopyrrolidine Derivatives

Compound Description: These derivatives modulate chemokine receptors, playing a role in inflammation and immune responses. They feature a substituted cyclohexyl ring linked to a pyrrolidine core through an amine group. The specific substitutions on the cyclohexyl ring influence their activity and selectivity for different chemokine receptors. []

Relevance: Although structurally distinct from N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, these compounds demonstrate the potential of pyrrolidine-based compounds in targeting chemokine receptors, providing insights for exploring modifications of the target compound for potential chemokine receptor modulation.

Novel Compounds Selective Antagonists of NK-3

Compound Description: These compounds are designed as selective antagonists of the NK-3 receptor, a neurokinin receptor involved in various physiological processes. The compounds feature a triazolopyrazine core linked to two aryl or heteroaryl groups through amide or carbonyl linkers. The specific substituents on these groups determine their selectivity and potency as NK-3 antagonists. []

Relevance: Though structurally distinct from N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, these compounds illustrate the importance of developing selective receptor antagonists and the role of specific substituents in achieving selectivity. This knowledge can be applied when exploring potential receptor interactions of the target compound.

Derivatives of 5-amino-4-hydroxi-7-(imidazo(1,2-a)pyridin-6-ylmethyl-8-methyl-nonamide

Compound Description: These compounds are renin inhibitors designed for treating hypertension. They feature a complex structure with an imidazo[1,2-a]pyridine moiety connected to a nonamide chain. The specific substitutions on these groups are crucial for their activity as renin inhibitors. []

Relevance: Though structurally distinct from N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, they highlight the importance of exploring complex and diverse molecular frameworks in drug development, particularly in targeting specific enzymes like renin.

Selective Herbicides Based on Heteroaryloxy Acetamides

Compound Description: This group of herbicides includes the active ingredient flufenacet (N1-propyl-N-(4-fluorophenyl)-α-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl-oxy)-acetamide), combined with the sodium salt of flupyrsulfuron-methyl (N-(4,6-dimethoxypyrimidin-2-yl)-5-(3-methoxycarbonyl-6-trifluoromethyl-pyridin-2-ylsulfonyl)-urea). These herbicides target specific plant metabolic pathways to control weed growth. []

Relevance: Although flufenacet does not contain the thiazole ring present in N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, both compounds belong to a broader category of heteroaryloxy acetamides, highlighting the role of this structural motif in developing herbicides. This knowledge could be applied in designing modifications of the target compound for potential herbicidal activity.

Apoptosis Inducing Agents

Compound Description: This series of compounds are designed to induce apoptosis (programmed cell death) in cancer cells and immune cells involved in autoimmune diseases. They feature a variety of structural motifs, including piperazines, bicyclic hydrocarbons, and heterocyclic rings, with specific substitutions contributing to their activity and selectivity. []

Relevance: While structurally diverse, these compounds highlight the potential of developing small molecules to target apoptosis pathways for therapeutic purposes. This approach could be explored for N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide or its analogs, investigating their potential to induce apoptosis in specific cell types.

Pyrazole and Triazole Compounds as Inhibitors of KSP

Compound Description: These compounds are designed to inhibit kinesin spindle protein (KSP), a motor protein involved in cell division. Inhibition of KSP disrupts mitosis, potentially leading to anti-cancer effects. The compounds typically feature a pyrazole or triazole core linked to various substituted alkyl or heterocyclic groups. []

Relevance: Although structurally different from N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, these compounds illustrate the concept of targeting specific proteins involved in cell division for anti-cancer drug development. This knowledge could be considered when exploring potential biological activities of the target compound or its analogs.

Atazanavir and Ritonavir

Compound Description: Atazanavir and Ritonavir are antiretroviral drugs used in combination to treat HIV infection. Atazanavir is a HIV-1 protease inhibitor, while Ritonavir boosts atazanavir's levels by inhibiting its metabolism. []

Relevance: While structurally distinct from N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide, Ritonavir contains a thiazole ring, demonstrating the versatility of this heterocycle in diverse medicinal applications.

Properties

Product Name

N-[3-(1,3-thiazol-4-yl)phenyl]-6-quinoxalinecarboxamide

IUPAC Name

N-[3-(1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide

Molecular Formula

C18H12N4OS

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C18H12N4OS/c23-18(13-4-5-15-16(9-13)20-7-6-19-15)22-14-3-1-2-12(8-14)17-10-24-11-21-17/h1-11H,(H,22,23)

InChI Key

OLUUDJVBBGNNRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=NC=CN=C3C=C2)C4=CSC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.